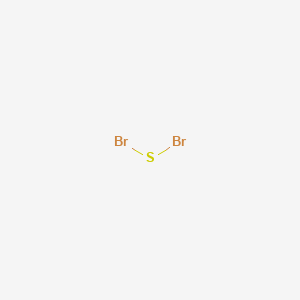

Sulfur dibromide

Overview

Description

Sulfur dibromide is the chemical compound with the formula SBr2 . It is a toxic gas . This compound readily decomposes into S2Br2 and elemental bromine . In analogy to sulfur dichloride, it hydrolyzes in water to give hydrogen bromide, sulfur dioxide, and elemental sulfur .

Synthesis Analysis

SBr2 can be prepared by reacting SCl2 with HBr, but due to its rapid decomposition, it cannot be isolated at standard conditions . Instead, the more stable S2Br2 is obtained . SBr2 is formed as an intermediate during the synthesis of organic compounds and chemicals .Molecular Structure Analysis

The molecular structure of this compound is Br−S−S−Br, akin to that of disulfur dichloride (S2Cl2) . According to electron diffraction measurements, the angle between the Bra−S−S and S−S−Brb planes is 84° and the Br−S−S angle is 107° . The S−S distance is 198.0 pm, circa 5.0 pm shorter than for S2Cl2 .Chemical Reactions Analysis

This compound readily decomposes into S2Br2 and elemental bromine . In analogy to sulfur dichloride, it hydrolyzes in water to give hydrogen bromide, sulfur dioxide, and elemental sulfur . SBr2 is an important reagent in alkylation, substitution, and elimination reactions . Alkenes and aromatic compounds are brominated using SBr2 .Physical and Chemical Properties Analysis

This compound is a toxic gas . It has a molar mass of 191.873 g/mol . Its chemical formula is SBr2 .Scientific Research Applications

1. Sulfur in Modern Materials Science

Sulfur, including compounds like sulfur dibromide, plays a crucial role in modern materials science. Its applications range from enhancing energy efficiency to developing environmentally friendly materials from oil refinery by-products. Sulfur is also integral in creating polymers with unique optical and mechanical properties, as well as materials for biological applications. This highlights the versatility and importance of sulfur in various scientific and practical domains (Boyd, 2016).

2. Rechargeable Batteries

Sulfur chemistry, including the use of this compound, is vital in developing high-performance rechargeable batteries. These batteries, particularly lithium/sulfur batteries, are being researched for their potential to exceed 250 W h/kg in energy density, with exceptional low-temperature performance and rate capabilities (Akridge et al., 2004).

3. Polymer and Materials Science

In polymer and materials science, sulfur and its derivatives, such as this compound, are instrumental. They contribute to the design and preparation of polymeric materials with applications in medicine, optics, nanotechnology, and separation science. Sulfur's role in these fields underpins its significance in modern polymer and materials science (Mutlu et al., 2018).

4. Astrochemistry

Sulfur's role extends to astrochemistry, where research involves synthesizing astrophysical ice analogues with sulfur. These studies are pivotal in understanding the role of sulfur in astrochemical reactions and planetary geology and geochemistry, which can have profound implications for space exploration and our understanding of the universe (Mifsud et al., 2021).

5. Quantum Dots and Nanotechnology

Sulfur, including this compound, is critical in the development of sulfur quantum dots (SQDs). These SQDs have unique luminescent properties and are used in bioimaging, light-emitting devices, sensing, and catalysis. This area of research represents a significant advancement in nanotechnology and materials science (Pal et al., 2020).

6. Environmental and Agricultural Applications

Sulfur is also widely used in environmental and agricultural applications. It plays a crucial rolein pest and disease management in agriculture and is the most used pesticide globally. Its diverse applications include use in fertilizers, pharmaceuticals, and as a fungicide. Additionally, research into nanosulfur and its potential advantages, such as in bioleaching processes, underscores sulfur's significance in these sectors (Griffith et al., 2015).

7. Energy Storage and Batteries

Sulfur, and by extension this compound, is pivotal in energy storage technologies, particularly in lithium-sulfur batteries. Research focuses on optimizing the utilization of sulfur in these batteries, enhancing their performance in terms of capacity, life cycle, and rate capability. This research is crucial for advancing battery technology and sustainable energy solutions (Li et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

SBr2 is formed as an intermediate during the synthesis of organic compounds and chemicals . It is an important reagent in alkylation, substitution, and elimination reactions . Alkenes and aromatic compounds are brominated using SBr2 . Therefore, it has potential applications in the synthesis of various organic compounds.

Properties

IUPAC Name |

bromo thiohypobromite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Br2S/c1-3-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWVVIRTHDRMEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Sulfur dibromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfur_dibromide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162316 | |

| Record name | Sulfur dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14312-20-0 | |

| Record name | Sulfur bromide (SBr2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14312-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014312200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide](/img/structure/B3366679.png)

![Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B3366687.png)

![(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B3366701.png)